molecular formula C17H14ClNO B3033180 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 92407-84-6

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3033180
CAS No.: 92407-84-6
M. Wt: 283.7 g/mol
InChI Key: VKZUESSMSHLLQC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetically modified indole derivative, a class of compounds with significant relevance in chemical biology and drug discovery. This compound is built upon the indole-3-carbaldehyde scaffold, which is a known metabolite of dietary L-tryptophan produced by human gastrointestinal microbiota . The core indole-3-carbaldehyde structure is recognized for its biological activity as an agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells, a mechanism that can stimulate the production of interleukin-22 (IL-22) and help maintain mucosal reactivity . Furthermore, indole-3-carbaldehyde derivatives have demonstrated notable antifungal properties in research settings . The specific substitutions of the 2-chlorobenzyl and methyl groups on the core structure are designed to modulate the compound's physicochemical properties, bioavailability, and binding affinity, making it a valuable intermediate for medicinal chemistry programs. Researchers can utilize this chemical in the synthesis of more complex molecules, as a building block for probe development, or in high-throughput screening campaigns to identify new therapeutic leads. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUESSMSHLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358176
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92407-84-6
Record name 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde exhibits several biological activities that could be harnessed for therapeutic purposes. Preliminary studies indicate potential interactions with specific enzymes and receptors involved in disease pathways. The following applications are noteworthy:

  • Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. The unique substitution pattern of this compound may enhance its efficacy against certain cancer cell lines.
  • Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound. Its ability to interact with bacterial enzymes could lead to the development of new antimicrobial agents.
  • Targeted Therapies : Understanding the interactions of this compound with biological targets could pave the way for developing targeted therapies for diseases such as cancer and infections.

Material Science Applications

The structural characteristics of this compound also make it a candidate for material science applications:

  • Organic Electronics : Its unique electronic properties may be explored for use in organic semiconductors and photovoltaic devices.
  • Fluorescent Materials : The compound's ability to emit fluorescence under specific conditions can be utilized in creating fluorescent probes for biological imaging.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Case Study A : A study investigating the compound's anticancer properties found that it inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Case Study B : Research focusing on its antimicrobial activity demonstrated that it effectively inhibited bacterial growth, indicating its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO. The compound features a chlorobenzyl group, a methyl group attached to the indole structure, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, the minimum inhibitory concentration (MIC) against MRSA was found to be as low as 0.25 µg/mL, indicating strong antibacterial potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells with IC50 values ranging from 11.52 µM to 12.93 µM against breast (MCF-7) and colon (HCT 116) cancer cell lines . The mechanism appears to involve inhibition of specific enzymes related to cancer proliferation pathways.

Enzyme Inhibition

This compound may exert its biological effects by interacting with molecular targets such as enzymes and receptors. For example, it has been suggested that the compound can inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory and anticancer effects .

Receptor Binding

The compound likely binds to neurotransmitter receptors, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling pathways. This binding can modulate various physiological responses, potentially leading to therapeutic effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study Biological Activity Findings
Study AAntimicrobialMIC against MRSA: 0.25 µg/mL
Study BAnticancerIC50 against MCF-7: 12.93 µM
Study CEnzyme InhibitionInhibits enzymes involved in inflammation

Q & A

Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde?

Answer: The compound is typically synthesized via nucleophilic substitution or formylation reactions. A common method involves reacting a substituted indole precursor (e.g., 1-methyl-1H-indole derivatives) with chlorobenzyl halides in the presence of a base like NaH. For example:

  • Procedure : Dissolve 1-methyl-1H-indole-3-carbaldehyde in dry DMF, add NaH (20 mmol), and react with 1-chloromethyl-2-chlorobenzene at 90°C for 1 hour. Isolate the product via filtration and recrystallize from ethanol (yield ~70%) .
  • Alternative : Use Vilsmeier-Haack formylation with POCl₃ and DMF at 50°C for 3 hours for indole formylation .

Q. Key Reaction Parameters :

ReagentTemperatureTimeSolventYield
NaH + DMF90°C1 hDMF~70%
POCl₃ + DMF50°C3 hDMFNot reported

Q. How is the compound characterized, and what analytical techniques are critical?

Answer: Characterization relies on:

  • Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and confirms substitution patterns (e.g., chlorobenzyl orientation) .
  • Chromatography : Column chromatography (petroleum ether/ethyl acetate) for purification ; HPLC for purity assessment (if applicable).
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation; IR for functional group analysis (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

Q. What safety precautions are required during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃, DMF) .
  • Waste Disposal : Segregate halogenated waste and consult environmental safety protocols .

Q. What are the solubility properties of this compound?

Answer:

  • Polar solvents : Soluble in DMF, DCM, and ethyl acetate.
  • Non-polar solvents : Limited solubility in petroleum ether.
  • Recrystallization : Ethanol or DCM/hexane mixtures are effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Answer: Optimization strategies include:

  • Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions in formylation steps .
  • Catalyst screening : Transition metal catalysts (e.g., Ru complexes) for regioselective alkylation .
  • Solvent selection : Anhydrous DMF enhances reactivity in Vilsmeier-Haack reactions .

Case Study : Replacing NaH with milder bases (e.g., K₂CO₃) in alkylation steps may reduce decomposition .

Q. How can contradictory spectroscopic data be resolved?

Answer:

  • Multi-technique validation : Cross-validate NMR and IR data with computational simulations (e.g., DFT for predicting chemical shifts) .
  • XRD confirmation : Resolve ambiguities in substitution patterns (e.g., chlorobenzyl vs. methyl group positioning) .

Example : In XRD analysis of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the chlorophenyl group was found orthogonal to the indole plane, clarifying NOE correlations .

Q. What computational tools are suitable for studying this compound’s bioactivity?

Answer:

  • Molecular docking : Use MOE or AutoDock to predict binding affinity with biological targets (e.g., enzymes) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Application : Indole derivatives are often screened as kinase inhibitors; computational studies can prioritize synthetic targets .

Q. How can derivatives be designed to enhance pharmacological activity?

Answer:

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzyl ring to modulate electronic effects .
  • Heterocycle fusion : Synthesize imidazo-indole hybrids via cyclization reactions (e.g., using 2-aminothiazol-4-one in acetic acid) .

Example : 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives showed enhanced bioactivity in screening .

Q. What are the challenges in crystallizing this compound?

Answer:

  • Slow evaporation : Use DCM/ethanol mixtures to grow single crystals suitable for XRD .
  • Polymorphism : Monitor solvent ratios to avoid mixed crystal forms.

Data from XRD : The title compound’s crystal packing often involves π-π stacking between indole rings and C-H···O hydrogen bonds .

Q. How to analyze stability under varying pH and temperature?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours; monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for indole carbaldehydes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

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